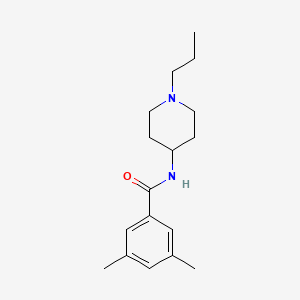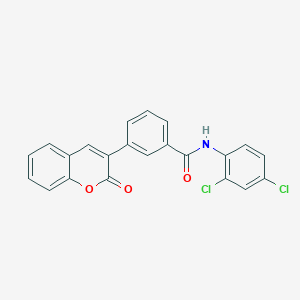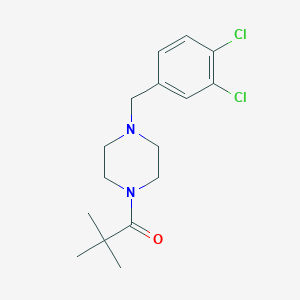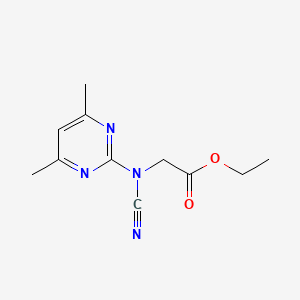
3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide
Übersicht
Beschreibung
3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide, also known as DPPB, is a chemical compound that has been used in scientific research for several years. DPPB has been found to have various biochemical and physiological effects and is used in many studies to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide involves its binding to the sigma-1 receptor. This binding leads to the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation. This compound has also been found to modulate the activity of ion channels, including voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antinociceptive effects, which means it can reduce pain perception. This compound has also been found to have anxiolytic effects, which means it can reduce anxiety. Additionally, this compound has been shown to have neuroprotective effects, which means it can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide. One direction is to further understand its mechanism of action, including its effects on ion channels and signaling pathways. Another direction is to investigate its potential therapeutic applications, including its use in the treatment of pain, anxiety, and neurodegenerative diseases. Additionally, future research could focus on developing new compounds based on the structure of this compound that have improved solubility and selectivity for the sigma-1 receptor.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for several years. It has various biochemical and physiological effects and is used in many studies to understand its mechanism of action. This compound has potential therapeutic applications and future research could focus on developing new compounds based on its structure.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(1-propyl-4-piperidinyl)benzamide has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection. This compound has also been used in studies to understand the role of sigma-1 receptors in drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-7-19-8-5-16(6-9-19)18-17(20)15-11-13(2)10-14(3)12-15/h10-12,16H,4-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQCLDPAGSUUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4741512.png)
![6-[5-(4-fluorophenyl)-2-methyl-3-furyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741518.png)
![8,9-dimethyl-7-(4-methylphenyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4741523.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4741528.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4741550.png)
![{[amino(imino)methyl]thio}methyl benzoate hydrochloride](/img/structure/B4741558.png)

![1-[4-(4-tert-butylphenoxy)butyl]piperidine](/img/structure/B4741566.png)
![N-1H-indazol-6-yl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741579.png)



![2-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4741612.png)